Biochemical BTK Potency: Head-to-Head Superiority over a Close Scaffold Analog
In the same in vitro BTK biochemical inhibition assay, the target compound (Example 16) exhibited an IC₅₀ of 1 nM [1]. A structurally related analog from the same patent, Example 236, showed a significantly weaker IC₅₀ of 5.5 nM under identical conditions [2]. This 5.5-fold potency advantage is critical for applications requiring low-nanomolar target engagement.
| Evidence Dimension | BTK Biochemical IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | US20240083900 Example 236 IC₅₀ = 5.5 nM |
| Quantified Difference | 5.5-fold more potent (lower IC₅₀) |
| Conditions | In vitro BTK enzyme inhibition assay; measurements from BindingDB curated dataset |
Why This Matters
A 5.5-fold potency difference directly impacts the achievable concentration range in cellular and in vivo studies, affecting dose-response resolution and therapeutic window calculations.
- [1] BindingDB. BDBM658416: BTK IC50 = 1 nM (US20240083900, Example 16). View Source
- [2] BindingDB. BDBM658410: BTK IC50 = 5.5 nM (US20240083900, Example 236). View Source
